Cas no 71989-18-9 (Fmoc-L-glutamic acid 5-tert-butyl ester)
Fmoc-L-glutamic acid 5-tert-butyl ester Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
- 5-tert-Butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-aminoglutarate
- Fmoc-Glu(OtBu)-OH
- 5-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamate Hydrate
- Fmoc-L-glutamic acid 5-tert-butyl ester
- Fmoc-L-Glu(OtBu)-OH
- Fmoc-L-Glu(tBu)-OH*H2O
- Fmoc-
- Fmoc-Glu(tBu)-OH
- Save3DZoom Fmoc-Glu(OtBu)-OH
- 5-tert-Butyl N-Fmoc-L-glutamate Hydrate
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamic Acid 5-tert-Butyl Ester Hydrate
- Fmoc-Glu(OtBu)-OH Hydrate
- (2S)-5-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoic acid
- N-Fmoc-L-glutamic acid 5-tert-butyl ester
- (2S)-5-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-pentanoic acid
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
- Fmoc-Glu(OBut)
- Fmoc-Glu(tBu)
- Fm
- Fmoc-Glu(OtBu)-OH,98%
- Fmoc-Glu(OtBu)-OH.nH2O
- DTXSID901167450
- FD21437
- 5-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamate
- 71989-18-9
- (s)-2-(((9h-fluoren-9-yl)methoxy)carbonylamino)-5-tert-butoxy-5-oxopentanoic acid
- J-001102
- AKOS015892727
- ALBB-028198
- Fmoc-L-Glu(OtBu)
- K9Q24C76CQ
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid...
- (2S)-5-tert-butoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoic acid (non-preferred name)
- N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid I(3)-tert-butyl ester
- PD196607
- AS-14175
- MFCD00037135
- L-glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1,1-dimethylethyl) ester
- (2S)-5-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
- AKOS015924145
- 5-tert-Butyl N-Fmoc-L-glutamate
- HY-Y0134
- EN300-70200
- BCP18153
- N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid gamma-tert-butyl ester
- STL466194
- CS-W008588
- B3167
- Fmoc-Glu(OtBu)-OH, >=98.0% (HPLC)
- Q-101758
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamic Acid 5-tert-Butyl Ester
- DB-029820
- Fmoc-Glu(OtBu)-OH,Nonhydrate
- SCHEMBL117964
-
- MDL: MFCD00037135
- Inchi: 1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1
- InChI Key: OTKXCALUHMPIGM-FQEVSTJZSA-N
- SMILES: O(C(N([H])[C@]([H])(C(=O)O[H])C([H])([H])C([H])([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12
- BRN: 3636375
Computed Properties
- Exact Mass: 425.18400
- Monoisotopic Mass: 425.184
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 10
- Complexity: 635
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 102
- Surface Charge: 0
- XLogP3: 3.9
Experimental Properties
- Color/Form: White powder
- Density: 1.2320
- Melting Point: 87.0 to 93.0 deg-C
- Boiling Point: 633.5±55.0 °C at 760 mmHg
- Flash Point: 337.0±31.5 °C
- Refractive Index: -4 ° (C=1, 80% AcOH)
- PSA: 101.93000
- LogP: 4.49110
- Specific Rotation: -4.5 º (c=1, 80% acetic acid)
- Optical Activity: [α]20/D −5.0±2.0°, c = 1% in acetic acid: water (4:1)
- Solubility: Not determined
Fmoc-L-glutamic acid 5-tert-butyl ester Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S27; S36/37/39
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Risk Phrases:R36/37/38
Fmoc-L-glutamic acid 5-tert-butyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F100413-1g |
Fmoc-L-glutamic acid 5-tert-butyl ester |
71989-18-9 | 98% | 1g |
¥41.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F100413-5g |
Fmoc-L-glutamic acid 5-tert-butyl ester |
71989-18-9 | 98% | 5g |
¥71.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F100413-100g |
Fmoc-L-glutamic acid 5-tert-butyl ester |
71989-18-9 | 98% | 100g |
¥599.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F100413-25g |
Fmoc-L-glutamic acid 5-tert-butyl ester |
71989-18-9 | 98% | 25g |
¥199.90 | 2023-09-03 | |
| Chemenu | CM100596-500g |
Fmoc-L-glutamic acid 5-tert-butyl ester |
71989-18-9 | 98% | 500g |
$323 | 2021-06-09 | |
| Chemenu | CM100596-1000g |
Fmoc-L-glutamic acid 5-tert-butyl ester |
71989-18-9 | 98% | 1000g |
$542 | 2021-06-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003655-25g |
Fmoc-L-glutamic acid 5-tert-butyl ester |
71989-18-9 | 98% | 25g |
¥154 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003655-5g |
Fmoc-L-glutamic acid 5-tert-butyl ester |
71989-18-9 | 98% | 5g |
¥50 | 2024-05-22 | |
| TRC | F620168-500mg |
Fmoc-Glu(OtBu)-OH |
71989-18-9 | 500mg |
$64.00 | 2023-05-18 | ||
| TRC | F620168-1g |
Fmoc-Glu(OtBu)-OH |
71989-18-9 | 1g |
$ 60.00 | 2022-06-04 |
Fmoc-L-glutamic acid 5-tert-butyl ester Suppliers
Fmoc-L-glutamic acid 5-tert-butyl ester Related Literature
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Lingling Shan,Xin Shan,Tinging Zhang,Kefeng Zhai,Guizhen Gao,XiaoYuan Chen,Yueqing Gu RSC Adv. 2016 6 77987
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Cameron C. Hanna,Sameer S. Kulkarni,Emma E. Watson,Bhavesh Premdjee,Richard J. Payne Chem. Commun. 2017 53 5424
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Noemi Bellassai,Almudena Marti,Giuseppe Spoto,Jurriaan Huskens J. Mater. Chem. B 2018 6 7662
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Stéphanie Foillard,Julie Russier,Cécile Seifert,Hélène Dumortier,Eric Doris RSC Adv. 2016 6 53282
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Ronald C. Elgersma,Maarten van Dijk,Annemarie C. Dechesne,Cornelus F. van Nostrum,Wim E. Hennink,Dirk T. S. Rijkers,Rob M. J. Liskamp Org. Biomol. Chem. 2009 7 4517
Additional information on Fmoc-L-glutamic acid 5-tert-butyl ester
Fmoc-L-glutamic acid 5-tert-butyl ester (CAS No. 71989-18-9): A Comprehensive Overview in Modern Chemical Biology
Fmoc-L-glutamic acid 5-tert-butyl ester, with the chemical identifier CAS No. 71989-18-9, is a pivotal compound in the realm of synthetic organic chemistry and pharmaceutical research. This derivative of L-glutamic acid, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a tert-butyl ester at the carboxyl terminus, has garnered significant attention due to its utility in peptide synthesis and as a building block for more complex biomolecules.
The Fmoc group is a widely employed protecting group in solid-phase peptide synthesis (SPPS), offering excellent stability under basic conditions while being removable under mild acidic conditions. This property makes Fmoc-L-glutamic acid 5-tert-butyl ester an indispensable reagent for constructing polypeptides with high fidelity. The tert-butyl ester modification at the carboxyl side chain enhances solubility and stability, facilitating its use in various chemical transformations without premature hydrolysis.
In recent years, advancements in chemical biology have highlighted the importance of modified amino acids in drug discovery and therapeutic development. The incorporation of bulky side chains, such as the tert-butyl group, into peptide structures can influence the conformational stability and bioactivity of peptides. For instance, Fmoc-L-glutamic acid 5-tert-butyl ester has been utilized in the design of peptidomimetics that mimic the structure and function of natural peptides while exhibiting improved pharmacokinetic properties.
One notable application of this compound is in the synthesis of enzyme inhibitors. Glutamic acid is a common residue in enzyme active sites, particularly in proteases and kinases. By leveraging Fmoc-L-glutamic acid 5-tert-butyl ester, researchers can construct peptidic inhibitors that selectively target these enzymes. Recent studies have demonstrated its role in developing inhibitors for therapeutic targets such as matrix metalloproteinases (MMPs) and carbonic anhydrases, which are implicated in various pathological conditions.
The versatility of Fmoc-L-glutamic acid 5-tert-butyl ester extends beyond peptide synthesis. It serves as a valuable intermediate in the preparation of more complex molecules, including proteasome inhibitors and immunomodulatory agents. The tert-butyl ester functionality can be further modified through various chemical reactions, such as hydrolysis to yield free carboxylic acids or transesterification to introduce different protecting groups.
Recent breakthroughs in synthetic methodologies have further enhanced the utility of Fmoc-L-glutamic acid 5-tert-butyl ester. For example, advances in continuous flow chemistry have enabled more efficient and scalable synthesis of this compound, reducing production costs and improving yields. These innovations are particularly relevant in industrial settings where large-scale peptide production is required for clinical trials and commercial applications.
The impact of Fmoc-L-glutamic acid 5-tert-butyl ester on drug development is underscored by its use in several clinical trials targeting neurological disorders. Glutamate receptor modulators are being explored for conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. The ability to precisely modify glutamate-based peptides using this compound has paved the way for novel therapeutic strategies that leverage the body's natural signaling pathways.
In conclusion, Fmoc-L-glutamic acid 5-tert-butyl ester (CAS No. 71989-18-9) represents a cornerstone compound in modern chemical biology. Its unique structural features make it an invaluable tool for peptide synthesis, drug discovery, and therapeutic development. As research continues to uncover new applications for this compound, its significance in advancing medical science is poised to grow even further.